2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide
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Overview
Description
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound is characterized by the presence of a benzimidazole core, a chlorobenzyl group, and an acetohydrazide moiety, making it a unique and potentially valuable molecule for various scientific applications.
Preparation Methods
The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is usually synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction involving 4-chlorobenzyl chloride and the benzimidazole core.
Formation of Acetohydrazide Moiety: The acetohydrazide moiety is formed by reacting the benzimidazole derivative with thioacetic acid, followed by condensation with phenylethylidene.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide undergoes various chemical reactions:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide involves its interaction with various molecular targets:
Comparison with Similar Compounds
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(1E)-1-phenylethylidene]acetohydrazide can be compared with other benzimidazole derivatives:
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-2-thienylmethylidene]acetohydrazide: This compound has a thienylmethylidene group instead of a phenylethylidene group, which may alter its biological activity and chemical properties.
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-methylphenyl)methylidene]acetohydrazide:
Biological Activity
The compound 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide is a complex organic molecule that has garnered attention due to its potential biological activities. Benzimidazole derivatives, such as this compound, are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula for the compound is C25H20ClN5O3S with a molecular weight of 506.0 g/mol. The structure features a benzimidazole core, which is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C25H20ClN5O3S |
Molecular Weight | 506.0 g/mol |
IUPAC Name | 2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]acetamide |
InChI Key | MYYLTCZHSZJGHS-UTXMNRISSA-N |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : The compound targets specific enzymes related to microbial growth and cancer cell proliferation.
- Cellular Pathways : It interferes with DNA synthesis and protein synthesis, leading to inhibited cell growth or induced cell death.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed broad-spectrum activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival.
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. For instance, compounds with similar structures were shown to induce apoptosis in cancer cells by activating caspase pathways. This suggests that our compound may also have the ability to trigger programmed cell death in tumor cells.
Anti-inflammatory Effects
Benzimidazole derivatives are known to possess anti-inflammatory properties. The proposed mechanism includes the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This can lead to reduced inflammation in various models of inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : In a comparative study, a benzimidazole derivative exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.
- Anticancer Potential : A derivative similar to our compound was tested against human breast cancer cell lines (MCF-7), showing a significant reduction in cell viability at concentrations above 10 µM.
- Anti-inflammatory Research : In vivo studies demonstrated that the administration of similar compounds reduced paw edema in rats induced by carrageenan, suggesting effective anti-inflammatory action.
Properties
Molecular Formula |
C24H21ClN4OS |
---|---|
Molecular Weight |
449.0 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C24H21ClN4OS/c1-17(19-7-3-2-4-8-19)27-28-23(30)16-31-24-26-21-9-5-6-10-22(21)29(24)15-18-11-13-20(25)14-12-18/h2-14H,15-16H2,1H3,(H,28,30)/b27-17+ |
InChI Key |
VTQOVOJXGMGPBZ-WPWMEQJKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)/C4=CC=CC=C4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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